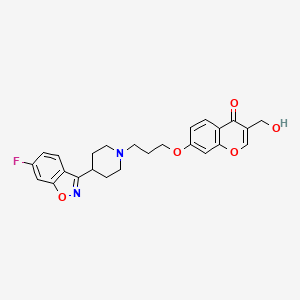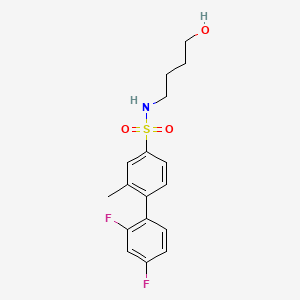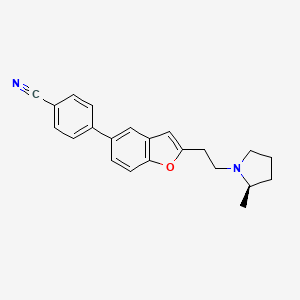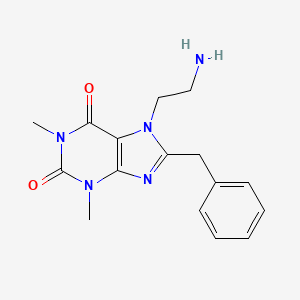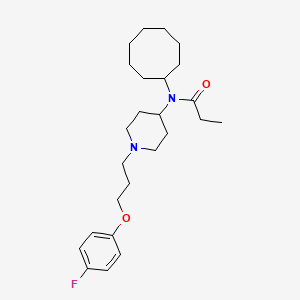
Amabilina
Descripción general
Descripción
Amabiline is a pyrrolizidine alkaloid first isolated in 1967 from the plant Cynoglossum amabile . It is also found in the seeds and flowers of borage (Borago officinalis) and in borage seed oil . Chemically, amabiline is the ester derived from viridifloric acid and supinidine . This compound is known for its hepatotoxic properties, which may contribute to liver damage when borage or its seed oil is consumed .
Aplicaciones Científicas De Investigación
Amabiline has several scientific research applications due to its biological activities. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties . Additionally, amabiline exhibits cardiovascular effects, ganglionic action, and acetylcholinesterase inhibition . These properties make it a valuable compound in medicinal chemistry and pharmacology research.
Mecanismo De Acción
Target of Action
Amabiline is a pyrrolizidine alkaloid It’s known that pyrrolizidine alkaloids generally exert their effects on the liver, causing hepatotoxicity .
Mode of Action
It is known to be hepatotoxic, suggesting that it interacts with liver cells and potentially disrupts normal cellular functions
Biochemical Pathways
Given its hepatotoxic nature, it can be inferred that it likely interferes with normal liver function and metabolism . This could involve a variety of biochemical pathways, particularly those related to detoxification and the metabolism of other substances within the body.
Pharmacokinetics
As a pyrrolizidine alkaloid, it is likely absorbed through ingestion and distributed throughout the body, with a particular affinity for the liver
Result of Action
Amabiline is known to be hepatotoxic, meaning it can cause liver damage This is a significant molecular and cellular effect of its action
Action Environment
The action, efficacy, and stability of amabiline can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as food or other drugs, could potentially affect the absorption and metabolism of amabiline. Additionally, individual factors such as age, sex, genetic factors, and overall health status can also influence the effects of amabiline .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The total synthesis of amabiline involves a convergent, enantioselective approach that proceeds in 15 steps with a 6.2% overall yield . The synthesis features novel methodology to construct the unsaturated pyrrolizidine or supinidine core . The process includes the use of palladium-catalyzed enantioselective dearomative cyclization, which is crucial for the reactivity and enantioselectivity .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Amabiline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s structure allows for diverse reactivity, particularly in forming esters and other derivatives .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of amabiline include potassium tert-butoxide, diethyl ether, and various solvents like dimethyl sulfoxide (DMSO) . Reaction conditions often involve controlled temperatures and the use of catalysts to achieve the desired chemoselectivity .
Major Products: The major products formed from reactions involving amabiline include its esters and derivatives, which are often used in further synthetic applications .
Comparación Con Compuestos Similares
- Lycopsamine
- Intermedine
- Echinatine
- Rinderine
- Indicine
- Supinine
Amabiline’s distinct chemical structure and biological properties make it a compound of significant interest in various fields of scientific research.
Propiedades
IUPAC Name |
[(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h6,10-11,13,17,19H,4-5,7-9H2,1-3H3/t11-,13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVWTOSBCBKXOR-WHOFXGATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1CCC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939241 | |
| Record name | Amabiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17958-43-9 | |
| Record name | [(7aS)-2,3,5,7a-Tetrahydro-1H-pyrrolizin-7-yl]methyl (2S,3S)-2,3-dihydroxy-2-(1-methylethyl)butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17958-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amabiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMABILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG6G8EU69E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


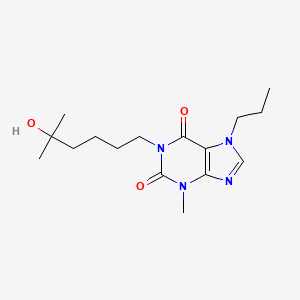
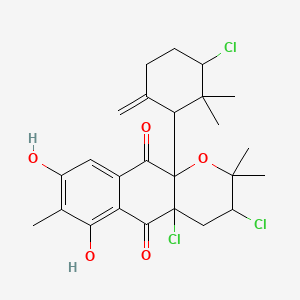
![[(1S,2R,3S,4R)-1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate](/img/structure/B1664750.png)
![(2S)-2-[(2R,5S,6S)-6-[(2E,4S,6E)-4,6-dimethyl-5-oxoocta-2,6-dien-2-yl]-2-hydroxy-5-methyloxan-2-yl]-2-hydroxy-N-[(3R,6S,9R,16S,17S,20R,23S)-7-hydroxy-20-[(1S)-1-hydroxyethyl]-3,4,6-trimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]butanamide](/img/structure/B1664753.png)
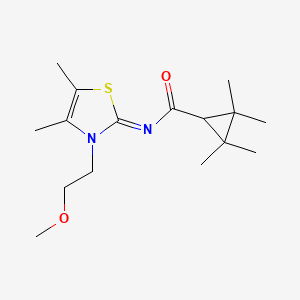
![1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine](/img/structure/B1664759.png)
